3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c16-11-3-4-13(14(17)7-11)15(19)18-6-5-12(8-18)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCROISLBXZQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent, such as a halogenating agent, to form cyclopropylmethoxy halide.
Formation of the Pyrrolidinyl Ring: The cyclopropylmethoxy halide is then reacted with a pyrrolidine derivative under suitable conditions to form the cyclopropylmethoxy pyrrolidine intermediate.
Attachment of the Dichlorophenyl Group: The final step involves the reaction of the cyclopropylmethoxy pyrrolidine intermediate with a dichlorophenyl ketone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine can be achieved through several methods:
- [3+2] Dipolar Cycloaddition : Utilizing azomethine ylides allows for the formation of the pyrrolidine ring from easily accessible precursors under mild conditions.
- Multi-step Synthesis : This involves forming the cyclopropylmethoxy group followed by the attachment of the dichlorobenzoyl group through various reaction pathways.
Medicinal Chemistry
The compound has garnered attention for its potential applications in medicinal chemistry. It serves as a scaffold for developing drugs targeting various biological pathways. The unique structure may lead to interactions with specific enzymes or receptors involved in several diseases, including cancer and neurodegenerative disorders.
Pharmacological Activities
Research indicates that derivatives of pyrrolidine compounds often exhibit:
- Anticancer Properties : The compound's structure suggests it may inhibit tumor growth and metastasis.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that pyrrolidine derivatives exhibit significant cytotoxic effects on cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives of pyrrolidine compounds showed MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
- Pharmacokinetics : The pharmacokinetic profile of pyrrolidine derivatives indicates favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.
Potential Future Research Directions
The exploration of this compound could lead to:
- Development of new therapeutic agents targeting specific diseases.
- Investigation into the structure-activity relationship (SAR) to optimize efficacy and reduce side effects.
- Studies focusing on the compound's interaction with biological targets to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Comparisons
Comparison with Other Pyrrolidine Derivatives
lists structurally related pyrrolidine hydrochlorides, such as:
- 1220033-01-1 : 2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride.
- 1197233-95-6 : 3-(3-Chlorophenyl)pyrrolidine hydrochloride.
Key Differences :
- The cyclopropylmethoxy group may improve lipophilicity and membrane permeability compared to chlorophenyl derivatives .
Comparison with Cyclopropylmethoxy-Containing Drugs
Betaxolol Hydrochloride
- Structure: Contains a cyclopropylmethoxy group attached to a phenoxypropanolamine core .
- Application : Beta-blocker (cardiovascular use).
- Relevance : Highlights the role of cyclopropylmethoxy in modulating receptor binding, though the target compound’s pyrrolidine core likely directs it toward different targets .
Biological Activity
3-(Cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine is a synthetic organic compound that has gained attention for its potential biological activities. This compound features a unique structure characterized by a cyclopropylmethoxy group, a pyrrolidine ring, and a dichlorobenzoyl moiety. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : C₁₅H₁₇Cl₂NO₂
- Molecular Weight : 314.21 g/mol
- CAS Number : 2034387-07-8
The mechanism of action of this compound is not fully elucidated; however, compounds containing pyrrolidine rings often interact with central nervous system pathways. The specific biochemical pathways affected by this compound require further investigation to clarify its pharmacological effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds similar in structure have demonstrated moderate to significant cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The following table summarizes the cytotoxicity data for selected compounds:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that derivatives similar to this compound may exhibit promising anticancer properties.
Enzyme Inhibition
Inhibitory activity against specific kinases has also been reported for related compounds. The IC₅₀ values for c-Met kinase inhibition were found to be as low as 0.090 μM for certain derivatives, suggesting that structural modifications can enhance enzyme inhibitory potency.
Case Studies
A notable study highlighted the synthesis and evaluation of triazolo-pyridazine derivatives, which share structural similarities with pyrrolidine-based compounds. These derivatives were tested for their inhibitory effects on c-Met kinase and demonstrated significant cytotoxicity against various cancer cell lines:
- Compound 12e exhibited optimal cytotoxicity with IC₅₀ values below 5 μM across multiple cancer cell lines.
- The study concluded that modifications in the chemical structure could lead to improved biological activity and therapeutic potential.
Q & A
Q. Which spectroscopic techniques are critical for characterizing this compound?
- UV-Vis and FT-IR spectroscopy are essential for identifying functional groups (e.g., dichlorobenzoyl C=O stretches at ~1700 cm⁻¹ and cyclopropylmethoxy C-O vibrations). Mass spectrometry confirms molecular weight, while hot-stage microscopy (HSM) assesses crystallinity and thermal stability . For crystalline derivatives, X-ray diffraction (SHELX programs) provides atomic-level structural validation .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Pyrrolidine derivatives with dichlorobenzoyl groups are often slightly water-soluble but dissolve in ethanol or DMSO. Stability tests under varying pH and temperature (e.g., 4–40°C) are recommended, as hydrolysis kinetics for similar compounds follow first-order degradation patterns .
Advanced Research Questions
Q. How does molecular docking predict the interaction of this compound with biological targets?
- Computational studies on related dichlorobenzoyl complexes show strong binding to enzymes like ribonucleotide reductase (ΔG = -7.76 kcal/mol, inhibition constant = 2.11 µM). Docking workflows (e.g., AutoDock Vina) identify hydrogen bonds with residues (Arg 293, Ser 217) and hydrophobic interactions, suggesting anticancer potential. Validate results with in vitro assays to resolve discrepancies between predicted and observed affinities .
Q. What strategies address contradictions in stability data from different analytical methods?
- Discrepancies between UV-Vis degradation kinetics and HPLC purity profiles may arise from matrix effects or photodegradation. Cross-validate using TLC and LC-MS to track byproducts. For example, hydrolysis of pyrrolidine derivatives can produce unexpected metabolites requiring structural elucidation .
Q. How does the stereochemistry of the pyrrolidine ring influence bioactivity?
- Enantiomeric purity (e.g., R vs. S configurations) significantly impacts receptor binding. Use chiral chromatography (HPLC with amylose-based columns) and circular dichroism (CD) to resolve stereoisomers. Studies on 3-(1-phenylethyl)pyrrolidine derivatives highlight distinct pharmacological profiles based on stereochemistry .
Q. What are the implications of crystallographic data for drug design?
- SHELX-refined crystal structures (e.g., 3′-(4-chlorobenzoyl)pyrrolidin-2-one) reveal torsional angles and packing interactions critical for bioavailability. Compare with docking poses to optimize substituents (e.g., cyclopropylmethoxy vs. methyl groups) for enhanced target engagement .
Methodological Considerations
- Synthesis Optimization : Reflux time and solvent polarity (ethanol vs. acetonitrile) directly impact yield and purity. Monitor via TLC .
- Analytical Cross-Validation : Combine FT-IR, NMR, and XRD to resolve structural ambiguities .
- Safety Protocols : Handle chlorinated intermediates in fume hoods; use PPE to mitigate mutagenic risks identified in Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
